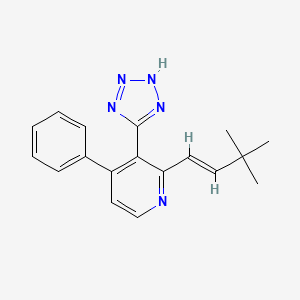
N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide" belongs to the sulfonamide class of compounds, which are known for their diverse chemical and biological properties.
Synthesis Analysis
The synthesis of related sulfonamides typically involves reactions of amine compounds with sulfonyl chlorides. For example, N-(4-Methoxybenzyl)-3-phenylpropylamine is synthesized from 4-Methoxybenzylamine and 2-Nitrobenzenesulfonyl chloride through various reaction steps (Kurosawa, Kan, & Fukuyama, 2003).
Molecular Structure Analysis
Studies on similar molecules show diverse molecular architectures. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide exhibit C—H⋯πaryl interactions forming a two-dimensional architecture (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides like N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide often participate in reactions typical of their functional groups. For example, Lewis Acid-Promoted Reactions of related compounds result in complex products (Engler & Scheibe, 1998).
Physical Properties Analysis
These compounds generally have solid-state structures characterized by hydrogen bonding and π-stacking interactions, influencing their physical properties (Karakaya et al., 2015).
Chemical Properties Analysis
Sulfonamides can exhibit a range of chemical properties depending on their structure. For instance, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have shown enzyme inhibitory activity, which is a significant chemical property (Abbasi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Studies have highlighted the anticancer potential of sulfonamide derivatives, revealing their mechanism of action as cell cycle inhibitors and antimitotic agents. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) disrupt tubulin polymerization, showcasing potent anticancer activities in cell-based screens and preliminary clinical trials (Owa et al., 2002). This highlights the relevance of sulfonamide-focused libraries in oncology research, particularly in identifying and characterizing novel oncolytic small molecules.
Photochemical Applications
The photochemical properties of sulfonamide derivatives make them candidates for applications in photodynamic therapy. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield, making them potent photosensitizers for cancer treatment (Pişkin et al., 2020). These properties are crucial for Type II photodynamic therapy mechanisms, suggesting the potential of these compounds in developing effective cancer therapies.
Computational and Structural Studies
Computational studies and structural characterizations of sulfonamide molecules have provided insights into their molecular properties and interactions. For instance, a computational study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide explored its structure, electronic properties, and interactions with proteins, offering a basis for understanding its biological activity and potential therapeutic applications (Murthy et al., 2018).
Enzyme Inhibition and Therapeutic Potential
Research on sulfonamide derivatives has also focused on their enzyme inhibitory activities, particularly in relation to Alzheimer's disease. A study synthesizing a new series of sulfonamides from 4-methoxyphenethylamine demonstrated significant acetylcholinesterase inhibitory activity, highlighting their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018). This indicates the versatility of sulfonamide compounds in targeting various biochemical pathways for therapeutic purposes.
Eigenschaften
IUPAC Name |
N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-10-9-11(3-8-14(10)16)15-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPAHSLFBHQAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)
![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)
![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)

![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)
![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)
![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)
![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)
